molecular formula C17H15BrClN7S B10927044 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10927044
M. Wt: 464.8 g/mol
InChI Key: AUTCPCZUVHJKCC-UHFFFAOYSA-N
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Description

N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE: is a complex organic compound that features a unique combination of pyrazole, thiadiazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiadiazole rings, followed by their functionalization and coupling.

  • Preparation of Pyrazole and Thiadiazole Rings:

    • The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds.
    • The thiadiazole ring is often prepared through the cyclization of thiosemicarbazide with appropriate dihalides.
  • Functionalization:

    • Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
    • Chlorination of the benzyl group is typically carried out using thionyl chloride or phosphorus pentachloride.
  • Coupling Reactions:

    • The final coupling step involves the reaction of the functionalized pyrazole and thiadiazole rings with the chlorobenzyl group under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction:

    • Reduction reactions can be performed on the nitro or carbonyl groups, if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution:

    • Electrophilic and nucleophilic substitution reactions can occur at the bromine and chlorine sites, respectively. Common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, Lewis acids.

Major Products:

  • Oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound.
  • Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology and Medicine:

  • It has potential applications as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry:

  • The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • **N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE shares structural similarities with other pyrazole and thiadiazole derivatives, such as:
    • 5-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole.
    • 1-(2-Chlorobenzyl)-1H-pyrazole-3-amine.

Uniqueness:

  • The unique combination of pyrazole, thiadiazole, and benzyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15BrClN7S

Molecular Weight

464.8 g/mol

IUPAC Name

5-(4-bromo-2,5-dimethylpyrazol-3-yl)-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15BrClN7S/c1-10-14(18)15(25(2)23-10)16-21-22-17(27-16)20-13-7-8-26(24-13)9-11-5-3-4-6-12(11)19/h3-8H,9H2,1-2H3,(H,20,22,24)

InChI Key

AUTCPCZUVHJKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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